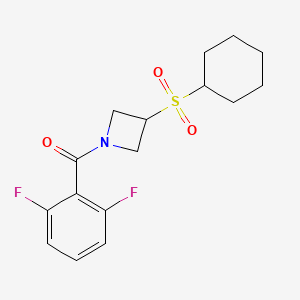

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

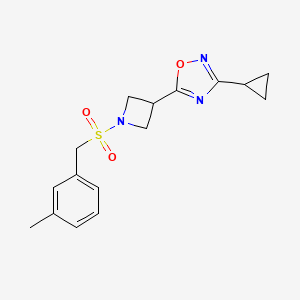

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the cyclohexylsulfonyl group, and the 2,6-difluorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic ring could affect its solubility, while the azetidine ring could influence its reactivity.Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

- Application : Used in catalytic asymmetric addition reactions. A study demonstrated that chiral azetidine compounds, similar in structure to the given compound, can catalyze the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with high enantioselectivity. This indicates potential applications in synthesizing chiral compounds for pharmaceuticals and fine chemicals (Wang et al., 2008).

Synthesis of Novel Compounds

- Application : In the design and synthesis of new azetidinone-based compounds. A study explored the synthesis of substituted azetidinones derived from a dimer of Apremilast, showing the versatility of azetidinones in creating new pharmaceutical compounds (Jagannadham et al., 2019).

Radical Cyclization in Organic Synthesis

- Application : Utilized in the radical cyclization of dihydropyridones, forming nitrogen heterocycles with a trifluoromethyl group at the bridgehead position. This method is significant in organic synthesis for constructing complex molecular structures (Okano et al., 1996).

Development of Herbicidal and Insecticidal Agents

- Application : Investigated for herbicidal and insecticidal activities. Research on N-phenylpyrazolyl aryl methanones derivatives, similar in structure, showed potential for use in agricultural pest control (Wang et al., 2015).

Photochemical Applications

- Application : Explored in photochemically induced radical alkenylation of C(sp3)–H bonds, indicating potential uses in photochemistry and synthesis of natural products and pharmaceuticals (Amaoka et al., 2014).

Pharmaceutical Synthesis

- Application : In the synthesis of monobactams and β-lactam antibiotics, illustrating the role of azetidinone derivatives in medicinal chemistry (Cerić et al., 2000).

Catalyst Development

- Application : Used in the development of catalysts for Baeyer–Villiger oxidation, a vital reaction in organic synthesis and pharmaceutical production (Martins et al., 2016).

Novel Material Synthesis

- Application : In the preparation of new polymeric materials like poly(arylene ether sulfone)s, indicating its utility in advanced material science (Shi et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(2,6-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWDJCYWUVFPIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)

![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)

![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)